2-(4-Fluoro-2-methylphenyl)-2-pentanol

Description

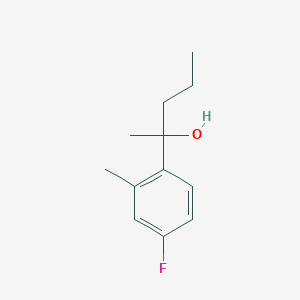

2-(4-Fluoro-2-methylphenyl)-2-pentanol (CAS: 879936-15-9) is a fluorinated secondary alcohol with a molecular formula of C₁₂H₁₅FO. The compound features a pentanol backbone substituted at the second carbon with a 4-fluoro-2-methylphenyl group. The compound was previously cataloged by CymitQuimica but is now listed as discontinued .

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-7-12(3,14)11-6-5-10(13)8-9(11)2/h5-6,8,14H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVAYYUWJGELEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=C(C=C1)F)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)-2-pentanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)-2-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Fluoro-2-methylphenyl)-2-pentanone.

Reduction: Formation of 2-(4-Fluoro-2-methylphenyl)-2-pentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2-methylphenyl)-2-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-(5-Chloro-2-thienyl)-2-pentanol (CAS: 1379366-54-7)

- Molecular Formula : C₉H₁₃ClOS

- Molecular Weight : 204.72 g/mol

- Key Features : Replaces the fluorinated phenyl group with a 5-chloro-2-thienyl substituent. The thiophene ring introduces sulfur-based aromaticity, altering electronic properties compared to the benzene ring in the parent compound.

- Applications : Primarily used in research settings; its discontinued status suggests niche or exploratory use .

2-(4-Fluoro-2-methylphenyl)-2-methylpropanenitrile (CAS: Not explicitly listed)

- Molecular Formula : C₁₃H₁₅FN

- Molecular Weight : 224.1450 g/mol (calculated from ESIHRMS data)

- Key Features: Substitutes the pentanol hydroxyl group with a nitrile (-CN), significantly increasing polarity and reactivity. The nitrile group enables participation in nucleophilic addition or hydrolysis reactions, unlike the alcohol functionality of the parent compound.

- Synthesis : Prepared via dimethylation of 2-(4-fluoro-2-methylphenyl)acetonitrile (81% yield) .

2-(Adamantan-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide (Y501-3777)

- Molecular Formula: C₁₉H₂₄FNO

- Molecular Weight : 301.4 g/mol

- Key Features: Replaces the pentanol chain with an adamantane-acetamide moiety. The adamantane group enhances lipophilicity (logP: 4.63), while the amide group introduces hydrogen-bonding capacity.

4-Phenyl-2-butanone (CAS: 2550-26-7)

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.20 g/mol

- Key Features : A ketone derivative with a phenyl substituent. The carbonyl group imparts higher reactivity toward nucleophiles compared to the hydroxyl group in the parent compound.

- Applications: Used as a laboratory chemical; advised against non-research applications due to unspecified hazards .

2-Pentanol (CAS: 6032-29-7)

- Molecular Formula : C₅H₁₂O

- Molecular Weight : 88.15 g/mol

- Key Features : The unsubstituted parent alcohol lacks aromatic groups, resulting in lower molecular weight and distinct solubility profiles.

- Applications: Found in food flavoring (e.g., as 2-pentanol acetate in chocolate-making) and industrial solvents .

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituent | logP | Applications |

|---|---|---|---|---|---|---|

| 2-(4-Fluoro-2-methylphenyl)-2-pentanol | C₁₂H₁₅FO | 194.25 | Secondary alcohol | 4-Fluoro-2-methylphenyl | N/A | Discontinued research chemical |

| 2-(5-Chloro-2-thienyl)-2-pentanol | C₉H₁₃ClOS | 204.72 | Secondary alcohol | 5-Chloro-2-thienyl | N/A | Research applications |

| 2-(4-Fluoro-2-methylphenyl)-2-methylpropanenitrile | C₁₃H₁₅FN | 224.15 | Nitrile | 4-Fluoro-2-methylphenyl | N/A | Organic synthesis intermediate |

| 2-(Adamantan-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide | C₁₉H₂₄FNO | 301.40 | Amide | Adamantane, 4-Fluoro-2-methylphenyl | 4.63 | Pharmaceutical research |

| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | Ketone | Phenyl | N/A | Laboratory chemical |

| 2-Pentanol | C₅H₁₂O | 88.15 | Primary alcohol | None | 1.43 | Food additive, solvent |

Key Findings and Implications

Functional Group Impact: The hydroxyl group in this compound confers moderate polarity, while analogs like the nitrile (higher reactivity) or amide (enhanced lipophilicity) diverge in applications .

Substituent Effects: Fluorine and methyl groups on the aromatic ring improve metabolic stability and steric hindrance compared to non-halogenated analogs like 4-phenyl-2-butanone .

Biological Activity

Introduction

2-(4-Fluoro-2-methylphenyl)-2-pentanol is an organic compound notable for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables to illustrate its effects and applications.

Chemical Structure and Properties

- Chemical Formula : CHF

- Molecular Weight : 196.26 g/mol

- CAS Number : Not specified in the provided sources.

The compound features a pentanol chain attached to a phenyl ring, which includes a fluorine atom and a methyl group at the para position. This unique structure may influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydroxyl group can form hydrogen bonds, while the fluorine substituent may enhance lipophilicity, potentially affecting membrane permeability and receptor binding.

Key Mechanisms:

- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with proteins and nucleic acids.

- Lipophilicity : The presence of fluorine may increase the compound's affinity for lipid membranes.

- Enzyme Interaction : Potential inhibition or modulation of enzymes involved in metabolic pathways.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. These effects are often attributed to their ability to inhibit cholinesterases, thus enhancing acetylcholine levels in the brain.

Case Studies and Research Findings

-

Cholinesterase Inhibition

- A study demonstrated that structurally related compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

- Example Data:

Compound AChE IC (μM) BuChE IC (μM) This compound TBD TBD

-

Antimicrobial Testing

- Compounds similar to this compound have been tested against various pathogens, showing effective minimum inhibitory concentrations (MICs).

- Example Data:

Pathogen MIC (μg/mL) Staphylococcus aureus TBD Escherichia coli TBD

Synthesis and Production

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:

- Grignard Reactions : Utilizing Grignard reagents for the formation of alcohols.

- Reduction Reactions : Converting ketones or aldehydes into alcohols through reduction techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.